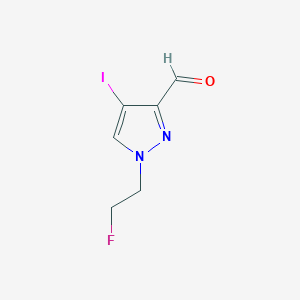

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-氟乙基)-4-碘-1H-吡唑-3-甲醛是一种有机化合物,其特征在于吡唑环上连接着氟原子和碘原子。

准备方法

1-(2-氟乙基)-4-碘-1H-吡唑-3-甲醛的合成通常涉及多步有机反应反应条件通常需要使用特定试剂,如氟化剂和碘化剂,在受控的温度和压力下进行,以确保高收率和纯度 。

工业生产方法可能涉及使用连续流动反应器来优化反应条件并扩大生产规模。 这些方法确保了在生产用于各种应用的化合物时的一致质量和效率 。

化学反应分析

1-(2-氟乙基)-4-碘-1H-吡唑-3-甲醛经历了几种类型的化学反应,包括:

取代反应: 碘原子可以通过亲核取代反应被其他取代基取代。

氧化和还原: 醛基可以被氧化为羧酸或还原为醇。

偶联反应: 该化合物可以参与偶联反应形成更复杂的分子。

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及用于取代反应的各种亲核试剂 。形成的主要产物取决于所使用的特定反应条件和试剂。

科学研究应用

1-(2-氟乙基)-4-碘-1H-吡唑-3-甲醛在科学研究中有着广泛的应用:

作用机制

1-(2-氟乙基)-4-碘-1H-吡唑-3-甲醛发挥作用的机制涉及它与特定分子靶标的相互作用。氟乙基可以增强化合物与某些酶或受体的结合亲和力,而碘基团可以促进与靶分子形成共价键。 这些相互作用可以调节生物途径并导致所需的治疗效果 。

相似化合物的比较

与其他类似化合物相比,1-(2-氟乙基)-4-碘-1H-吡唑-3-甲醛以其独特的氟和碘取代基组合而脱颖而出。类似的化合物包括:

1-(2-氟乙基)-1H-吡唑: 缺少碘取代基,这可能会影响其反应性和结合特性.

4-碘-1H-吡唑-3-甲醛: 缺少氟乙基,这可能会影响其生物活性及其溶解度.

这些差异突出了 1-(2-氟乙基)-4-碘-1H-吡唑-3-甲醛的独特化学和生物学特性,使其成为各种研究应用的宝贵化合物。

生物活性

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrazole ring, an aldehyde functional group, and halogen substituents (fluorine and iodine). These characteristics potentially enhance its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F1I1N2O, with a molar mass of approximately 268.03 g/mol. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Pyrazole Ring | A five-membered ring containing nitrogen atoms |

| Aldehyde Group | Functional group at the third position |

| Fluoroethyl Group | Substituent at the first position |

| Iodine Atom | Halogen substituent at the fourth position |

The biological activity of this compound is believed to involve interactions with various biological targets, such as enzymes and receptors. The presence of the fluorine atom may enhance binding affinity through strong hydrogen bonding capabilities, while the iodine atom can facilitate halogen bonding interactions. These properties may lead to increased reactivity and specificity towards biological molecules.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in the pyrazole family have shown effectiveness against various bacterial strains. For instance, derivatives have demonstrated significant activity against E. coli and S. aureus .

- Anti-inflammatory Properties : Some pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential : Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their biological activities. Compounds exhibiting high inhibition rates against TNF-α were identified, highlighting the potential of these compounds in therapeutic applications .

- Mechanistic Studies : Investigations into the mechanism of action for related compounds revealed that they may form covalent bonds with nucleophilic sites in proteins or nucleic acids, influencing their biological effects .

- Comparative Analysis : A comparative study of structurally similar compounds indicated that the unique combination of fluorine and iodine in this compound enhances its chemical reactivity compared to simpler analogs .

属性

分子式 |

C6H6FIN2O |

|---|---|

分子量 |

268.03 g/mol |

IUPAC 名称 |

1-(2-fluoroethyl)-4-iodopyrazole-3-carbaldehyde |

InChI |

InChI=1S/C6H6FIN2O/c7-1-2-10-3-5(8)6(4-11)9-10/h3-4H,1-2H2 |

InChI 键 |

JEGUGHOKLJKJRM-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=NN1CCF)C=O)I |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。